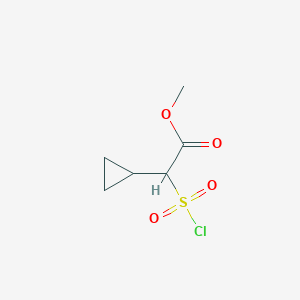
Methyl 2-chlorosulfonyl-2-cyclopropylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chlorosulfonyl-2-cyclopropylacetate is likely a sulfur-containing organic compound. It’s related to Methyl 2-(Chlorosulfonyl)acetate , which is a known compound with the molecular formula C3H5ClO4S .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as Methyl 2-(Chlorosulfonyl)acetate are typically synthesized through sulfonylation reactions .科学的研究の応用
Polymerization Processes
Methyl 2-chlorosulfonyl-2-cyclopropylacetate has been explored in the synthesis of polymers through processes involving cyclopropane rings. Moszner et al. (2003) investigated the radical homopolymerization of Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a compound synthesized from cyclopentene derivatives through cyclopropanation and subsequent reactions. This process led to the formation of a polymer with a glass transition temperature of 90°C, highlighting the cyclopropane ring's reactivity in polymerization and its potential to create materials with desirable thermal properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Pharmaceutical and Herbicide Production
The role of this compound extends into the pharmaceutical sector, serving as an intermediate in the production of various drugs. Wang Tian-gui (2006) discussed its application in the recovery of acetic acid from pharmaceutical production processes, indicating its importance in the synthesis of drugs and herbicides. This research emphasizes the compound's utility in industrial applications, particularly in improving efficiency and sustainability in pharmaceutical manufacturing processes (Wang Tian-gui, 2006).
Organic Synthesis
In organic synthesis, this compound is a key intermediate for constructing complex molecules. Limbach et al. (2004) developed a reproducible and cost-effective method for preparing cyclopropylideneacetates, showcasing the compound's versatility as a building block in organic synthesis. This research underscores its potential in synthesizing a wide range of organic compounds, from simple molecules to complex structures, thereby facilitating advancements in chemical synthesis and material science (Limbach, Dalai, & Meijere, 2004).
特性
IUPAC Name |
methyl 2-chlorosulfonyl-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBMBSUHMRKOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
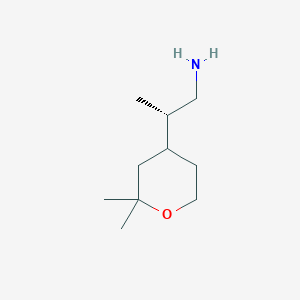
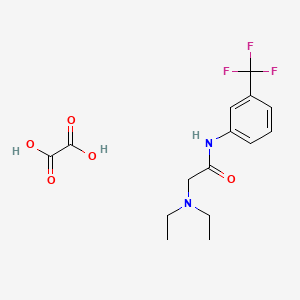
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
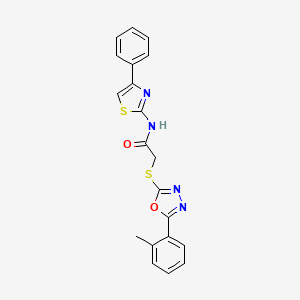
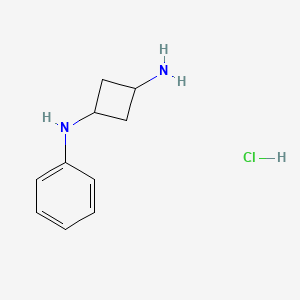

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
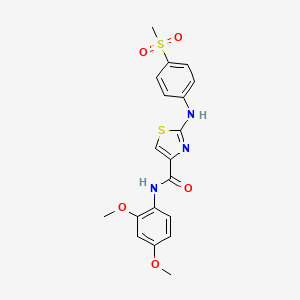
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
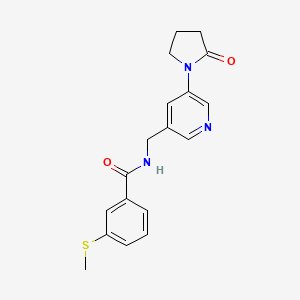
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)